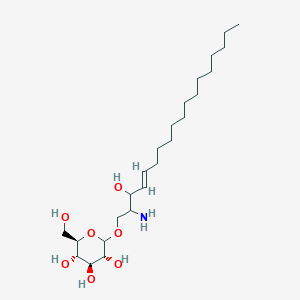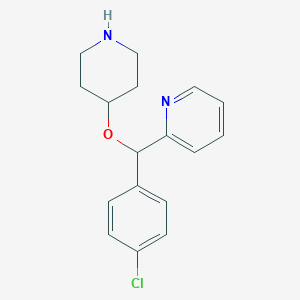
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Vue d'ensemble
Description
“2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine” is a chemical compound with the molecular formula C17H19ClN2O . It has a molecular weight of 302.8 g/mol . This compound is used as a reagent to prepare optically active 4-[(4-chlorophenyl)-2-pyridylmethoxy]piperidine, which is an intermediate in the synthesis of antihistamines and antiallergy agents .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a boiling point of 421.7°C at 760 mmHg . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Selective Ligands at Human Dopamine D4 Receptor
- Research has identified certain compounds, including derivatives of 4-chlorophenyl and piperidine, as selective high-affinity ligands at human dopamine D4 receptors. These compounds exhibit significant selectivity over other dopamine receptors, suggesting potential applications in neuroscientific research and possibly therapeutic contexts (Rowley et al., 1997).
Antibacterial and Antifungal Properties
- Synthesized derivatives of 4-chlorophenyl-piperidine have shown moderate antibacterial and antifungal activities. These findings indicate potential applications in the development of new antimicrobial agents (Bhuva et al., 2015).
Metabolism in Dopamine D4 Antagonists
- The metabolism of dopamine D4 selective antagonists, involving 4-chlorophenyl piperazine derivatives, has been studied in rats, monkeys, and humans. Understanding the metabolic pathways of these compounds is crucial for their development as potential treatments for conditions like schizophrenia (Zhang et al., 2000).
Crystallographic Analysis
- Crystallographic studies of compounds including chlorophenyl and piperidinyl groups have helped in understanding the molecular configuration of potential pharmaceutical compounds. This information is essential for drug design and synthesis (Kaur et al., 2013).
Synthesis and Molecular Docking Studies
- Synthesis and molecular docking studies involving chlorophenyl-piperidine derivatives have shown potential in anticancer and antimicrobial applications. These findings suggest their role in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Insecticidal Properties
- Certain derivatives of pyridine, including those with chlorophenyl and piperidine structures, have been investigated for their insecticidal properties, providing insights into potential agricultural applications (Bakhite et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYADIPHOGUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456739 | |
| Record name | 2-{(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | |
CAS RN |
122368-54-1 | |
| Record name | 2-{(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

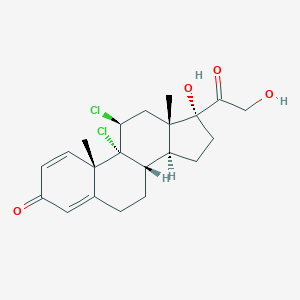

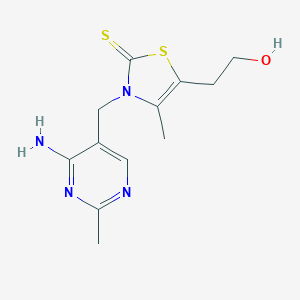
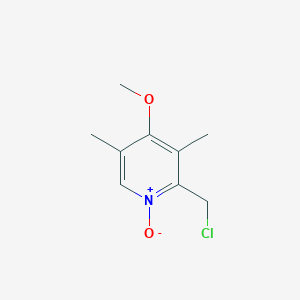
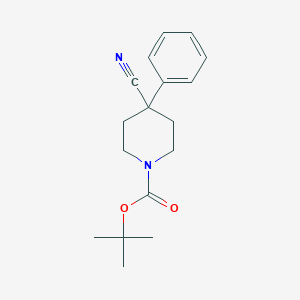
![methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B128597.png)


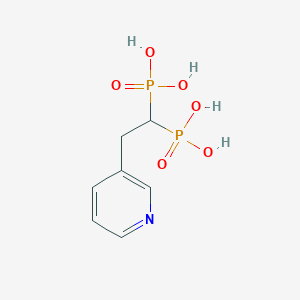
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B128608.png)

![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)
